molecular formula C13H12N2O4 B1505296 ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate CAS No. 871553-14-9

ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B1505296
Key on ui cas rn: 871553-14-9
M. Wt: 260.24 g/mol
InChI Key: WYJUSKLMTWCJTA-UHFFFAOYSA-N
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Patent
US08338594B2

Procedure details

To a cooled (−77° C.) solution of 1M lithium hexamethyldisilazide in THF (102.4 mL, 102.4 mmol) was added 1-[(isocyanomethyl)sulfonyl]-4-methylbenzene (20.0 g, 102.4 mmol) as a solution in THF (100 mL) dropwise (30 min). The solution was allowed to stir for 15 min, and then ethyl (2E)-3-(4-nitrophenyl)acrylate (22.66 g, 102.4 mmol) was added dropwise (1 h) as a solution in THF (250 mL). The reaction was allowed to warm to rt over 17 h and the aqueous saturated sodium bicarbonate solution (200 mL) was added. The product was extracted with ethyl acetate (3×300 mL), and then the combined organic extracts were washed with water (100 mL), dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography using 0-5% ethylacetate/dichlromethane to afford the desired product (16.65 g, 62%). 1H-NMR (300 MHz, DMSO-d6) δ 11.78 (br s, 1H), 8.15-8.19 (m, 2H), 7.73-7.76 (m, 2H), 7.55-7.79 (m, 1H), 7.19-7.24 (m, 1H), 4.16 (q, J=7.1 Hz, 2H), 1.21 (t, J=7.1 Hz, 3H); HPLC (Method A) 2.90 min; TLC Rf=0.47 (95:5 v/v CH2Cl2-EtOAc).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
102.4 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22.66 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[N+:11]([CH2:13]S(C1C=CC(C)=CC=1)(=O)=O)#[C-:12].[N+:24]([C:27]1[CH:32]=[CH:31][C:30](/[CH:33]=[CH:34]/[C:35]([O:37][CH2:38][CH3:39])=[O:36])=[CH:29][CH:28]=1)([O-:26])=[O:25].C(=O)(O)[O-].[Na+]>C1COCC1>[N+:24]([C:27]1[CH:28]=[CH:29][C:30]([C:33]2[C:34]([C:35]([O:37][CH2:38][CH3:39])=[O:36])=[CH:12][NH:11][CH:13]=2)=[CH:31][CH:32]=1)([O-:26])=[O:25] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
102.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[N+](#[C-])CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
22.66 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)/C=C/C(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1C(=CNC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.65 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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